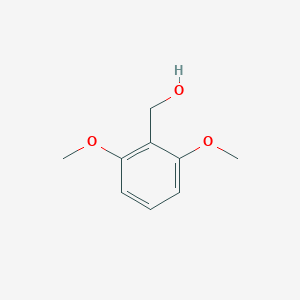

2,6-二甲氧基苄醇

描述

2,6-Dimethoxybenzyl alcohol is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of similar molecules. For instance, the synthesis of 2,3,6-Trimethylbenzyl alcohol through the Cannizzaro reaction suggests that similar methods could potentially be applied to synthesize 2,6-dimethoxybenzyl alcohol derivatives . The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the subsequent reactions involving cation radicals indicate the potential reactivity of methoxybenzene derivatives in oxidative environments .

Synthesis Analysis

The synthesis of related compounds, such as 2,3,6-Trimethylbenzyl alcohol, involves the Cannizzaro reaction, which is a redox reaction where an aldehyde is simultaneously oxidized and reduced, producing an alcohol and a carboxylic acid . This suggests that similar synthetic routes might be applicable to 2,6-dimethoxybenzyl alcohol, using an appropriate dimethoxybenzaldehyde precursor.

Molecular Structure Analysis

The molecular structure of 2,6-dimethoxybenzoic acid, a related compound, has been analyzed and found to crystallize in a tetragonal unit cell with a non-planar independent molecule. The bulky methoxy substituents influence the conformation of the carboxy group, which is twisted away from the plane of the benzene ring . This information can be extrapolated to suggest that 2,6-dimethoxybenzyl alcohol would also have steric hindrance due to the methoxy groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives shows that the presence of electron-donating or -withdrawing groups at the benzylic position significantly affects the reactivity towards bromine water . This implies that the electron-donating methoxy groups in 2,6-dimethoxybenzyl alcohol could similarly influence its susceptibility to electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-dimethoxybenzyl alcohol are not directly reported, the properties of related compounds can provide some insights. For example, the melting point of 2,3,6-Trimethylbenzyl alcohol is reported to be between 83-85 °C , which could be compared to the melting point of 2,6-dimethoxybenzyl alcohol once synthesized. The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid to form ethyl 2,6-dimethoxybenzoate and its crystallographic analysis suggest that the esterification of similar alcohols could be straightforward and yield well-defined crystalline products .

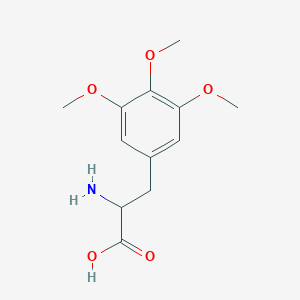

科学研究应用

氧化机制:Morimoto等人(2012年)的研究发现,2,5-二甲氧基苄醇被非血红素铁(IV)-氧络合物氧化时,在Sc(3+)存在下显著增强,表明反应机制从一步氢原子转移变为逐步Sc(3+)耦合电子转移和质子转移 (Morimoto, Park, Suenobu, Lee, Nam, & Fukuzumi, 2012)。

离子液体中的催化活性:Kumar等人(2007年)描述了铁(III)卟啉和辣根过氧化物酶在离子液体中催化对维拉特醇(3,4-二甲氧基苄醇)的氧化,显示出增强的催化活性和可回收性,对工业应用至关重要 (Kumar, Jain, & Chauhan, 2007)。

光去羟基化研究:万和查克(1986年)研究了含甲氧基取代苄醇的光溶解作用,包括2,6-二甲氧基苄醇,在水溶液中。他们发现二甲氧基取代的醇比单取代化合物更具反应性,为光去羟基化反应提供了见解 (Wan & Chak, 1986)。

振动光谱和药物应用:韩等人(2010年)专注于3,5-二甲氧基苄醇的振动光谱,这是一种重要的药物中间体,使用拉曼和傅里叶变换红外光谱。这项研究为理解相关药物分子和树枝状聚合物提供了关键信息 (Han, Shi, Han, Tao, Mo, & Yun-xia Han, 2010)。

在有机合成中的应用:金和米斯科(1985年)证明了2,6-二甲氧基苄酯可以氧化生成相应的羧酸,突显了它在合成有机化学中的潜在用途 (Kim & Misco, 1985)。

树枝状聚合物材料研究:潘等人(2004年)研究了3,5-二甲氧基苄醇作为树枝状聚合物材料的前体的结构,为开发先进材料的重要结构方面提供了见解 (Pan, Cheung, Harris, Constable, & Housecroft, 2004)。

光化学和质谱:黄等人(1996年)利用膜引入质谱技术在线监测3,5-二甲氧基苄醋酸酯的光解,展示了一种研究光化学反应机制的方法 (Wong, Srinivasan, Kasthurikrishnan, Cooks, Pincock, & Grossert, 1996)。

安全和危害

2,6-Dimethoxybenzyl alcohol is classified as a Category 4 for acute toxicity, both oral and dermal, and for serious eye damage/eye irritation. It is also classified as Category 2 for skin corrosion/irritation, and Category 3 for specific target organ toxicity, single exposure; Respiratory tract irritation .

作用机制

Target of Action

It’s known that similar compounds like aryl-alcohol dehydrogenase interact with this class of compounds .

Mode of Action

It’s known that similar compounds are involved in the reduction of aryl- and linear aldehydes with nadph or nadh as coenzymes .

Biochemical Pathways

It’s known that similar compounds are involved in the metabolism of lignin, a complex organic polymer . The primary event in these pathways is photodehydroxylation, which leads to the formation of a benzyl cation intermediate .

Pharmacokinetics

The molecular weight of the compound is 16819 g/mol , which may influence its bioavailability and distribution.

Result of Action

It’s known that similar compounds can cause changes in fluorescence intensity and efficiency .

Action Environment

The action of 2,6-Dimethoxybenzyl alcohol can be influenced by environmental factors. For instance, the compound is known to be unstable, and its decomposition can be accelerated by light, heat, or contact with certain metals .

属性

IUPAC Name |

(2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBOWGWPYAAYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

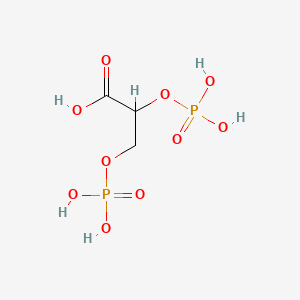

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380265 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16700-55-3 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

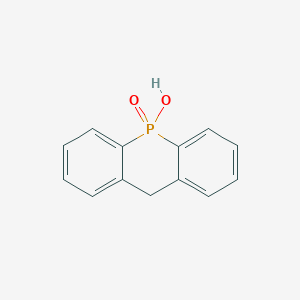

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that 2,6-Dimethoxybenzyl alcohol undergoes photodehydroxylation. What is the proposed mechanism for this reaction, and how do the methoxy substituents influence the reaction's efficiency?

A1: The research suggests that 2,6-Dimethoxybenzyl alcohol, upon absorbing light, undergoes photodehydroxylation via a singlet excited state []. This means the molecule transitions to a higher energy state where electrons are paired, and from this state, it loses a hydroxide ion (OH-) to form a benzyl cation intermediate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)